Bienvenue dans la boutique en ligne BenchChem!

Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Solubility Enhancement Bioassay Compatibility Physicochemical Property Optimization

This sodium carboxylate salt is a superior alternative to its poorly soluble free-acid counterpart, specifically designed for aqueous bioassay compatibility. Procuring this pre-formed salt eliminates in-house salt preparation, ensuring lot-to-lot reproducibility in high-throughput screening (HTS) and dose-response studies. Ideal for medicinal chemistry programs targeting kinases or PPARα, its 4-carboxylate handle allows rapid amide coupling for SAR library synthesis, providing a direct, IP-characterized entry into pyrazolo[3,4-b]pyridine-based drug discovery.

Molecular Formula C8H6N3NaO3
Molecular Weight 215.144
CAS No. 2155855-19-7
Cat. No. B2386396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS2155855-19-7
Molecular FormulaC8H6N3NaO3
Molecular Weight215.144
Structural Identifiers
SMILESCC1=CC(=C2C(=N1)NNC2=O)C(=O)[O-].[Na+]
InChIInChI=1S/C8H7N3O3.Na/c1-3-2-4(8(13)14)5-6(9-3)10-11-7(5)12;/h2H,1H3,(H,13,14)(H2,9,10,11,12);/q;+1/p-1
InChIKeyDDCVBLGCPFSKEL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 6-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: A Procurable Pyrazolopyridine Scaffold for Bioassay-Ready Derivatization


Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 2155855-19-7) is a pre-formed sodium carboxylate salt of a heterocyclic scaffold belonging to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid class. This class exhibits broad pharmacological activities including anticancer, anti-inflammatory, and antibacterial properties [1]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, where the sodium salt form addresses the poor aqueous solubility that typically limits the bioassay screening of analogous free carboxylic acids [1]. Its structure supports further derivatization for structure-activity relationship (SAR) studies, particularly in programs targeting nuclear receptors and kinases where this scaffold has demonstrated a validated binding mode [2][3].

Critical Solubility and Scaffold Constraints: Why In-Class Carboxylic Acid Analogs Cannot Replace the Sodium Salt Form


Generic substitution within the pyrazolo[3,4-b]pyridine-4-carboxylic acid class is not functionally equivalent due to fundamental physicochemical constraints. The free acid forms of this class are characterized by poor water solubility, which directly hinders their utility in standard aqueous bioassay screening platforms, a critical bottleneck in early drug discovery [1]. Conversion to the sodium carboxylate salt is a demonstrated strategy that improves water solubility, enabling reliable dose-response assessments in biochemical and cell-based assays [1]. Furthermore, the specific substitution pattern on the scaffold—including the 6-methyl and 3-oxo groups—determines its validated recognition by biological targets such as PPARα and specific kinases, where even minor structural alterations ablate critical binding interactions [2][3]. Therefore, selecting a different analog from the class introduces unacceptable risks of either complete bioassay failure due to insolubility or a loss of the precise molecular recognition required for a given target.

Quantitative Evidence Guide: Proven Differentiation of Sodium 6-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate


Evidence Item 1: Enhanced Aqueous Solubility of Sodium Salts Over Free Carboxylic Acid Counterparts

The sodium salt form of the 1H-pyrazolo[3,4-b]pyridine-4-carboxylate scaffold demonstrates a critical improvement in water solubility compared to its free carboxylic acid analog. This conversion is a published protocol designed to overcome the class-wide limitation of poor aqueous solubility, which is a major barrier to high-throughput screening [1]. While the free acid form's poor solubility can lead to precipitation and inaccurate activity measurements in aqueous assay media, the sodium salt enables improved dissolution and reliable compound handling for dose-response studies. The specific quantitative enhancement over the free acid is a core driver for the selection of this procurable salt.

Solubility Enhancement Bioassay Compatibility Physicochemical Property Optimization

Evidence Item 2: Scaffold-Specific Advantage for PPARα Agonist Design Over Fibrate Chemotypes

The 1H-pyrazolo[3,4-b]pyridine-4-carboxylate scaffold provides a structural basis for PPARα activation that is distinct from traditional fibrate drugs. Crystallography data show that derivatives of this scaffold occupy a unique small cavity between Ile272 and Ile354 in the PPARα ligand-binding domain, a sub-pocket not accessed by fibrates [1]. This binding mode is essential for subtype selectivity. Compounds based on this scaffold were identified as PPARα-selective activators with entirely different structures from fibrates, making the scaffold a privileged starting point for developing next-generation, selective PPARα modulators [1].

PPARalpha Agonist Dyslipidemia Selectivity Structure-Based Drug Design

Evidence Item 3: Privileged Scaffold for Selective PI4KIIIβ Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a key structural element in a series of patented, selective inhibitors of phosphatidylinositol-4-kinase IIIβ (PI4KIIIβ) [1]. These patented derivatives, which share the same core structure, are being investigated for treating inflammatory, autoimmune, oncological, and viral diseases, including malaria. The selectivity for PI4KIIIβ over other lipid and protein kinases is critical for the intended therapeutic applications. The target compound, as a foundational member of this scaffold family, is therefore a high-value intermediate for any medicinal chemistry effort aiming to access this specific, therapeutically relevant kinase selectivity space [1].

Kinase Inhibitor PI4KIIIβ Selectivity Antiviral and Oncology Research

High-Value Application Scenarios for Sodium 6-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Based on Evidence


Aqueous Bioassay-Ready Compound Library Construction

The primary application for this compound is as a pre-solubilized, assay-ready building block for biochemical and cell-based high-throughput screening (HTS). The conversion to the sodium salt form directly mitigates the poor aqueous solubility typical of the free acid class, enabling consistent and accurate liquid handling for dose-response experiments [1]. This eliminates the need for individual researchers to perform and validate their own salt formation protocols, ensuring lot-to-lot reproducibility in screening campaigns.

Targeting the PPARα Ile272/Ile354 Sub-Pocket for Selective Agonist Development

Medicinal chemistry teams developing next-generation PPARα agonists for dyslipidemia can use this compound to explore the unique binding sub-pocket identified by crystallography [2]. By derivatizing the 4-carboxylate handle, researchers can design selective activators that avoid the binding mode and associated side effects of traditional fibrates. The sodium salt's enhanced solubility facilitates the biochemical and biophysical assays needed to validate these new PPARα ligands.

Synthesis of Selective PI4KIIIβ Inhibitors for Antiviral and Oncology Programs

This compound serves as a key intermediate in the synthesis of a patented class of selective PI4KIIIβ inhibitors [3]. For industrial or academic drug discovery programs focused on viral diseases (including malaria) or cancer, procuring this specific building block provides a direct route into a well-characterized structure-activity relationship landscape with established intellectual property, bypassing the need for de novo scaffold synthesis and initial kinase panel screening.

General Kinase and Nuclear Receptor SAR Platform

Given the pyrazolo[3,4-b]pyridine scaffold's privileged status across multiple target classes, this compound is a versatile core for broad SAR explorations. The 4-carboxylate sodium salt provides a convenient synthetic handle for amide coupling to generate diverse compound libraries. Its improved solubility profile makes it immediately compatible with panel screening against kinase and nuclear receptor families to probe for novel target engagement [1][2][3].

Quote Request

Request a Quote for Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.